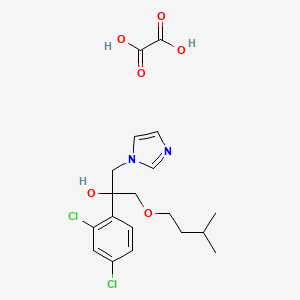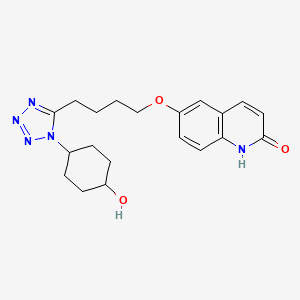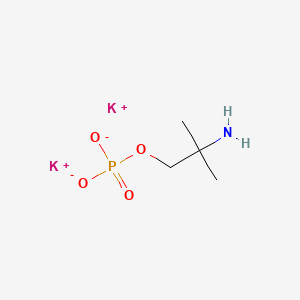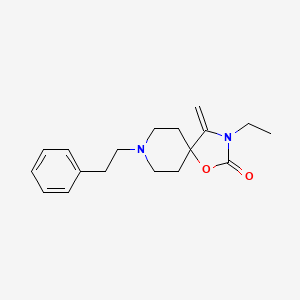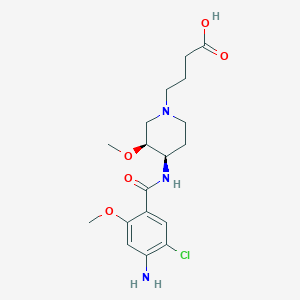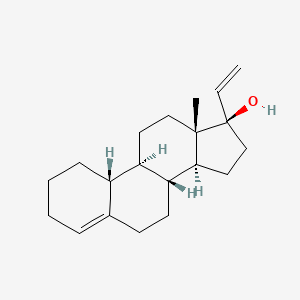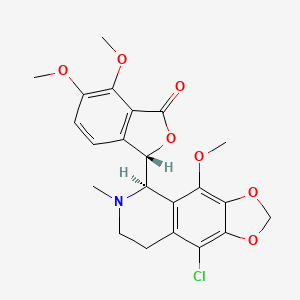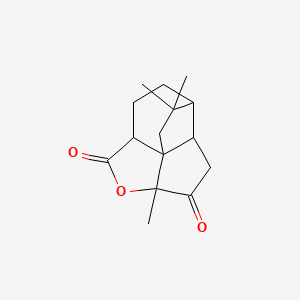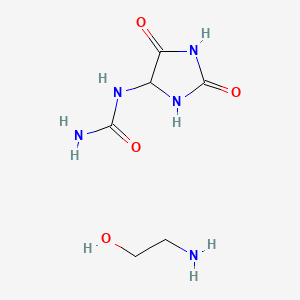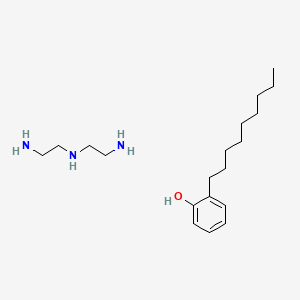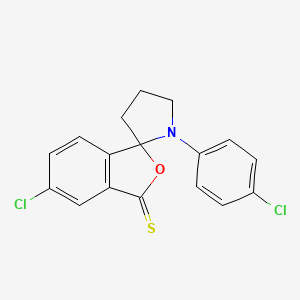
5-Chloro-1'-(4-chlorophenyl)spiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a complex organic compound that features a spiro linkage between a benzo©thiophene and a pyrrolidin-3-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzo©thiophene, followed by the formation of the spiro linkage through a cyclization reaction with a suitable pyrrolidin-3-one precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-2-one: A closely related compound with a similar structure but different reactivity.
5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-4-one: Another similar compound with variations in the position of the spiro linkage.
Uniqueness
5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is unique due to its specific spiro linkage and the presence of both chloro and benzo©thiophene moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
83962-55-4 |
|---|---|
Molecular Formula |
C17H13Cl2NOS |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
6-chloro-1'-(4-chlorophenyl)spiro[2-benzofuran-3,2'-pyrrolidine]-1-thione |
InChI |
InChI=1S/C17H13Cl2NOS/c18-11-2-5-13(6-3-11)20-9-1-8-17(20)15-7-4-12(19)10-14(15)16(22)21-17/h2-7,10H,1,8-9H2 |
InChI Key |
YLVKQKBWWALYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C(C=C(C=C3)Cl)C(=S)O2)N(C1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


